

Spectroscopic Analysis of 4'-(Bromomethyl)acetophenone: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-(Bromomethyl)phenyl)ethanone

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-(bromomethyl)acetophenone. Due to the limited availability of public spectroscopic data for 4'-(bromomethyl)acetophenone, this document presents the detailed spectroscopic analysis of the closely related compound, 4'-bromoacetophenone, as a valuable reference. The structural difference between the two compounds is the presence of a methylene (-CH₂-) group between the phenyl ring and the bromine atom in 4'-(bromomethyl)acetophenone.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4'-bromoacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.82	Doublet	2H	Aromatic protons ortho to the carbonyl group
7.61	Doublet	2H	Aromatic protons meta to the carbonyl group
2.57	Singlet	3H	Methyl protons of the acetyl group

Solvent: CDCl_3 , Frequency: 400 MHz^[1]

^{13}C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
197.0	Carbonyl carbon ($\text{C}=\text{O}$)
135.8	Aromatic carbon attached to the carbonyl group
131.9	Aromatic carbons ortho to the bromine atom
129.8	Aromatic carbons meta to the bromine atom
128.3	Aromatic carbon attached to the bromine atom
26.5	Methyl carbon of the acetyl group

Solvent: CDCl_3 , Frequency: 100 MHz^[1]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3010	Medium	Aromatic C-H stretch
~1670-1685	Strong	Carbonyl (C=O) stretch
~1600	Medium	Aromatic C=C stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
198/200	~1:1 ratio	Molecular ion peak [M] ⁺ and [M+2] ⁺ due to bromine isotopes (⁷⁹ Br and ⁸¹ Br)
183/185	High	[M-CH ₃] ⁺
155/157	Medium	[M-COCH ₃] ⁺
76	High	[C ₆ H ₄] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-20 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.
- The solution is then filtered through a pipette with a cotton plug directly into a 5 mm NMR tube to remove any particulate matter.
- The NMR tube is capped and carefully placed into the NMR spectrometer.

Data Acquisition:

- ^1H NMR: The spectrum is acquired at a frequency of 400 MHz. A sufficient number of scans are signal-averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- ^{13}C NMR: The spectrum is acquired at a frequency of 100 MHz using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ^1H NMR to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- A small amount of the solid sample is dissolved in a volatile solvent (e.g., dichloromethane or acetone).
- A drop of the resulting solution is placed onto a salt plate (e.g., NaCl or KBr).
- The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.
- The salt plate is then mounted in the sample holder of the FT-IR spectrometer.

Data Acquisition:

- The FT-IR spectrum is recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.
- A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

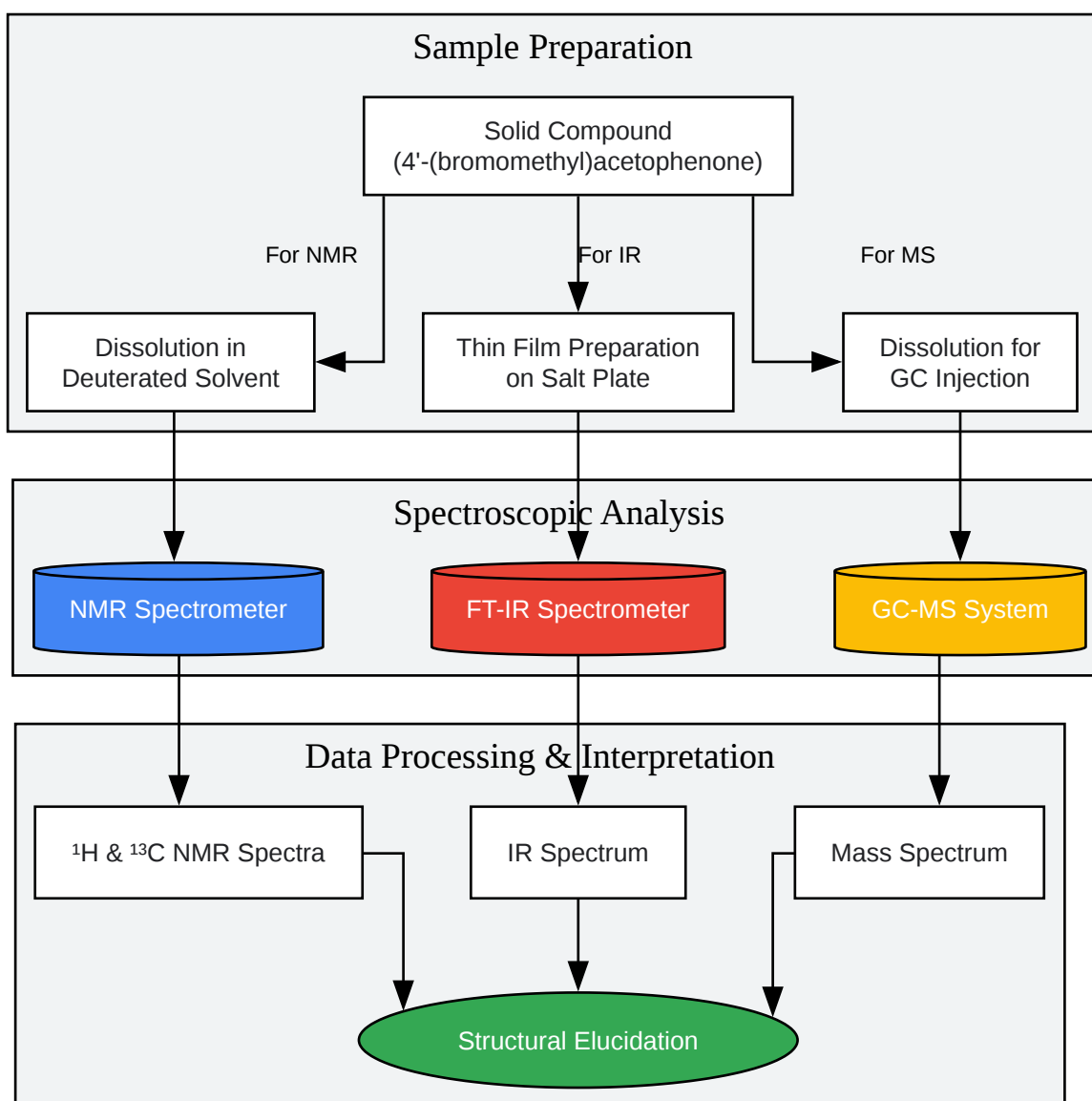
- The sample is typically introduced into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.
- For GC-MS, the sample is first dissolved in a suitable volatile solvent.

Data Acquisition (Electron Ionization - EI):

- The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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General workflow for spectroscopic analysis.

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References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
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